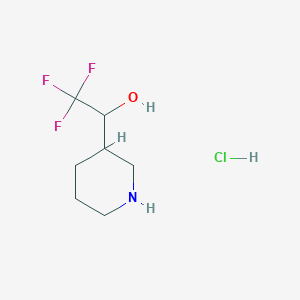

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-piperidin-3-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h5-6,11-12H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLHQAQMPIDBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Piperidine Ring Functionalization

The piperidine moiety can be introduced or functionalized via amine protection and selective substitution reactions. For example, related compounds such as 1-methylpiperidine-4-carboxylic acid derivatives are prepared by transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under palladium or platinum catalysis in acidic aqueous media at 90–95°C, followed by salt formation with hydrochloric acid. This approach allows for efficient methylation and salt formation of piperidine derivatives.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (–CF3) adjacent to the ethan-1-ol is introduced typically via nucleophilic addition of trifluoromethyl organometallic reagents to carbonyl precursors or by using trifluoromethylated building blocks.

- Organolithium reagents such as n-butyllithium or phenyllithium can be used to generate intermediates that incorporate trifluoromethyl groups via reaction with trifluoromethylated electrophiles.

- Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride "Turbo Grignard") are advantageous for such transformations at ambient temperature, avoiding cryogenic conditions required for lithium reagents.

Formation of the Ethan-1-ol Group

The ethan-1-ol moiety is introduced by reduction of carbonyl intermediates or by nucleophilic addition to aldehydes or ketones:

- Reduction of intermediates such as N-protected piperidin-3-yl aldehydes or ketones using hydride donors (e.g., sodium borohydride or catalytic hydrogenation) yields the corresponding alcohols.

- Catalytic asymmetric synthesis using chiral catalysts (e.g., diphenylprolinol-TBDMS) can afford high enantiomeric purity of the piperidinyl ethan-1-ol derivatives.

Hydrochloride Salt Formation

The free base of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol is converted to the hydrochloride salt by treatment with hydrochloric acid in aqueous or alcoholic solvents. This step enhances the compound’s stability, solubility, and ease of handling.

Detailed Research Findings and Reaction Conditions

Notes on Process Optimization and Purity

- Catalyst loading and reaction temperature are critical to avoid discoloration and impurities. For example, catalyst loading >0.02 wt% at 60–70°C prevents product discoloration in related piperidine syntheses.

- Use of diethylamine over dimethylamine in amide formation improves handling and reduces side products.

- Chiral catalysts like diphenylprolinol-TBDMS enable high enantiomeric purity (>99%) of the piperidinyl ethan-1-ol intermediates.

Summary Table of Preparation Methodologies

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential use as a pharmaceutical agent. Its structural characteristics suggest several applications:

- Antidepressant Activity: Research indicates that compounds with similar structures may exhibit antidepressant effects due to their interaction with neurotransmitter systems. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Antiviral Properties: Preliminary studies show that derivatives of this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development .

Pharmacology

The pharmacological profile of 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol hydrochloride suggests it may act on various receptors:

- Nicotinic Acetylcholine Receptors (nAChRs): The piperidine moiety could interact with nAChRs, which are implicated in cognitive functions and are targets for treating neurodegenerative diseases .

- GABA Receptors: Compounds with similar structures have shown potential as modulators of GABAergic activity, which could be beneficial in treating anxiety and seizure disorders .

Material Science

The unique properties of fluorinated compounds make them valuable in material science:

- Fluorinated Polymers: The incorporation of trifluoromethyl groups into polymers can enhance chemical resistance and thermal stability. This compound could serve as a monomer or additive in developing advanced materials for coatings and membranes .

Case Study 1: Antidepressant Effects

In a study examining the antidepressant effects of fluorinated piperidine derivatives, researchers found that compounds similar to 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol exhibited significant improvements in behavioral tests related to depression models in rodents. This suggests potential pathways for further exploration in human trials .

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of piperidine derivatives highlighted the effectiveness of trifluoromethylated compounds against specific viral strains. The mechanism involved interference with viral entry and replication processes, indicating a promising direction for drug development against viral infections .

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The piperidine ring contributes to the compound’s stability and solubility, facilitating its use in various applications.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and analogs:

Key Observations:

Trifluoro Substitution: The target compound and the indole analog () share three fluorine atoms, which enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs like 1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol HCl .

Piperidine vs.

Phenyl Substituent : The phenyl-containing analog () exhibits higher molecular weight (241.76 g/mol) and may engage in hydrophobic interactions, making it suitable for material science applications .

Pharmacological and Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to freebase analogs. The trifluoro group slightly reduces solubility in polar solvents relative to non-fluorinated ethanol derivatives .

- Synthetic Utility: The trifluoroethanol group serves as a versatile handle for further functionalization, distinguishing it from simpler ethanol-substituted piperidines .

Actividad Biológica

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol hydrochloride (CAS No. 1283718-82-0) is a fluorinated compound with potential applications in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a piperidine ring, suggest interesting biological properties. This article explores the biological activity of this compound based on available literature and experimental data.

- Molecular Formula : C7H12F3NO

- Molecular Weight : 183.17 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-piperidin-3-ylethanol

- Appearance : White powder

- Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound has not been extensively documented in peer-reviewed literature. However, its structural analogs have shown significant biological activities, particularly in the context of enzyme inhibition and as potential therapeutic agents.

- Enzyme Inhibition : Compounds with similar piperidine structures have been studied for their inhibitory effects on various enzymes, including those involved in steroid metabolism such as 17β-hydroxysteroid dehydrogenase (17β-HSD). These enzymes play crucial roles in the metabolism of sex hormones and are targets for drug development in conditions like hormone-dependent cancers .

- Antimicrobial Activity : Research into related compounds has revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and biological activity of compounds .

Case Study 1: Inhibition of 17β-HSD

In a study evaluating various piperidine derivatives for their inhibitory activity against 17β-HSD Type 3, several compounds exhibited IC50 values in the nanomolar range. Although specific data for this compound are lacking, its structural similarity suggests it may possess comparable activity .

Case Study 2: Antimicrobial Testing

A series of piperidine derivatives were tested for their antibacterial efficacy. Compounds with trifluoromethyl substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This indicates that this compound could be explored further for similar applications.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | IC50 (nM) | Target Enzyme | Activity Type |

|---|---|---|---|

| Piperidine Derivative A | 700 | 17β-HSD Type 3 | Inhibitor |

| Piperidine Derivative B | 900 | Antibacterial | MIC against S. aureus |

| 2,2,2-Trifluoro derivative (hypothetical) | TBD | TBD | TBD |

Safety Information

The compound is classified with hazard statements indicating it may cause harm if swallowed or if it comes into contact with skin or eyes (H302-H335). Precautionary measures include avoiding inhalation and ensuring protective equipment is worn during handling .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol hydrochloride, and what are common pitfalls?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging trifluoroacetyl intermediates. For example, thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) may be used to activate carboxylic acid precursors, followed by reaction with piperidin-3-yl derivatives. Key challenges include controlling stereochemistry and minimizing byproducts like unreacted amines or hydrolyzed intermediates. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical .

- Data Note : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity by HPLC (≥95% purity, C18 column, 0.1% TFA in H₂O/ACN gradient).

Q. How can the structural identity of this compound be confirmed?

- Methodology : Use a combination of ¹H/¹³C NMR (e.g., δ ~3.5–4.5 ppm for piperidine protons, δ ~70–80 ppm for CF₃ in ¹³C) and high-resolution mass spectrometry (HRMS; exact mass calculated for C₇H₁₁F₃NO⁺: 182.0794). For crystalline samples, X-ray diffraction with SHELXL refinement provides unambiguous confirmation of stereochemistry and salt formation .

- Data Contradiction : Discrepancies in NMR integration may arise from tautomerism (e.g., enol-oxo forms) or hydrochloride counterion effects. Use D₂O exchange or variable-temperature NMR to resolve ambiguities .

Q. What solvents are optimal for solubility and stability studies?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), water (due to hydrochloride salt), and ethanol. Stability assays under varying pH (2–9) and temperatures (4°C, 25°C) can be monitored via UV-Vis (λmax ~260 nm) or LC-MS. Avoid prolonged exposure to moisture to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of target proteins (e.g., kinases or GPCRs). Optimize the protonation state of the piperidine nitrogen (pKa ~8–10) and assess binding affinity via free-energy perturbation (FEM) or MM-GBSA. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Data Note : Conflicting docking scores may arise from flexible piperidine conformations; use MD simulations (AMBER/CHARMM) to sample low-energy states .

Q. What strategies resolve contradictions in spectroscopic data caused by tautomerism or dynamic effects?

- Methodology : For tautomerism (e.g., enol vs. keto forms), employ ¹⁹F NMR to track fluorine environments or variable-temperature ¹H NMR to observe exchange broadening. For stereochemical ambiguities, compare experimental VCD (vibrational circular dichroism) with DFT-calculated spectra .

- Case Study : A 2022 study on similar trifluoro-piperidine derivatives used 2D NOESY to confirm axial vs. equatorial positioning of the hydroxyl group, resolving conflicting NOE correlations .

Q. How can impurity profiles be rigorously characterized during scale-up synthesis?

- Methodology : Use LC-MS/MS to identify byproducts (e.g., dehalogenated analogs or piperidine ring-opened species). Quantify impurities via qNMR with maleic acid as an internal standard. For chiral impurities, employ chiral HPLC (Chiralpak IG-3 column, hexane/IPA eluent) .

- Data Note : Batch-to-batch variability in impurity levels (>0.1%) may necessitate DOE (design of experiments) optimization of reaction time and temperature .

Research Application Focus

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

- Methodology : Assess metabolic stability using liver microsomes (human/rat) with LC-MS quantification. Measure permeability via Caco-2 monolayers (Papp <1×10⁻⁶ cm/s indicates poor absorption). Plasma protein binding can be determined using equilibrium dialysis .

- Advanced Tip : Cross-validate computational ADMET predictions (e.g., SwissADME) with experimental data to refine QSAR models .

Analytical and Safety Considerations

Q. What are the key safety hazards associated with handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.